1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound characterized by a pyridine ring fused to a pyrrole ring, with a benzyl group attached to the nitrogen atom and a carbonitrile group at the 3-position of the pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery, particularly as an inhibitor of various kinases and growth factor receptors .
This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. The specific structure of 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile allows it to interact with specific molecular targets, making it a candidate for further exploration in therapeutic applications .
The synthesis of 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can be achieved through several synthetic routes. One common approach involves the cyclization of appropriate precursors under specific conditions. Notably, methods such as the Madelung synthesis and Fischer indole synthesis have been modified to prepare derivatives of pyrrolopyridine effectively.
The synthesis may also involve steps such as purification through recrystallization or chromatography to achieve high yield and purity of the final product .
The molecular formula for 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is . The compound features:
The structural representation highlights the connectivity between these functional groups, which is crucial for its biological activity .
1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions:
These reactions allow for the modification of the compound to explore structure-activity relationships in medicinal chemistry .
The primary target of 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is the fibroblast growth factor receptors (FGFRs). The mechanism involves:
This interaction suggests potential applications in cancer therapy, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells .
1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and its potential formulation into pharmaceutical products .
The compound has garnered attention for its potential applications in medicinal chemistry:
The molecular architecture of pyrrolo[2,3-b]pyridine derivatives enables targeted disruption of kinase signaling cascades through several distinctive mechanisms. The nitrogen atoms at positions 1 (pyrrolic) and 7 (pyridinic) create a hydrogen-bonding pharmacophore that effectively mimics the adenine ring of ATP. This allows competitive binding at the kinase catalytic site while offering opportunities for enhanced selectivity through interactions with unique allosteric pockets. X-ray crystallographic analyses reveal that 7-azaindole scaffolds frequently establish bidentate hydrogen bonds with kinase hinge regions, a critical interaction observed in clinically approved inhibitors such as Vemurafenib, a BRAF kinase inhibitor used in melanoma therapy [2] [8].
Table 1: Kinase Inhibitory Profile of Representative Pyrrolo[2,3-b]pyridine Derivatives
Compound Core | Kinase Target | IC₅₀ (nM) | Selectivity Index | Cellular Activity |
---|---|---|---|---|
Pyrrolo[2,3-b]pyridine-3-carbonitrile | FGFR1 | 7 | >100-fold vs VEGFR | Anti-proliferative in 4T1 cells |
Pyrrolo[2,3-b]pyridine-3-carbonitrile | FGFR2 | 9 | >100-fold vs VEGFR | Inhibition of migration/invasion |
Pyrrolo[2,3-b]pyridine | BRAF V600E | 31 | >50-fold vs wild-type | Melanoma regression |
4-Aminopyrrolo[2,3-b]pyridine | CLK1 | 2.5 | >200-fold vs DYRK | Splicing modulation |
1H-Pyrrolo[2,3-b]pyridine | FMS kinase | 12 | >80-fold vs KIT | Antiarthritic potential |
Beyond hinge binding, the planar geometry of the fused ring system facilitates π-stacking interactions with hydrophobic residues flanking the ATP-binding cleft. This feature is particularly advantageous in targeting oncogenic kinases with enlarged hydrophobic pockets resulting from activating mutations. Additionally, the electron-deficient pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrolic NH (when unsubstituted) can function as a hydrogen bond donor, enabling versatile molecular recognition patterns. The scaffold's compact size and moderate polarity contribute to favorable drug-like properties, including aqueous solubility and membrane permeability, essential for intracellular kinase targeting. These attributes collectively explain the proliferation of pyrrolo[2,3-b]pyridine derivatives in kinase inhibitor development programs targeting FGFR, BRAF, JAK, and other clinically validated oncokinases [7] [8] [10].
The strategic incorporation of substituents at the N1 and C3 positions dramatically enhances the pharmacological potential of the pyrrolo[2,3-b]pyridine scaffold. The introduction of a benzyl group at the pyrrolic nitrogen (N1) serves multiple critical functions in molecular optimization. First, this substitution eliminates the acidic N-H proton, significantly enhancing metabolic stability against oxidative degradation pathways. Second, the benzyl moiety provides a hydrophobic anchor that engages with allosteric pockets adjacent to the ATP-binding site, thereby improving target affinity and kinase selectivity. Third, the aromatic ring offers a versatile handle for introducing diverse para-substituents (–F, –Cl, –CF₃, –OCF₃) that modulate electron distribution, lipophilicity, and π-stacking capabilities [5] [6].
Table 2: Electronic Effects of Benzyl Substitution on Molecular Properties
Benzyl Substituent | π-Stacking Energy (kcal/mol) | logP Contribution | Target Affinity ΔG (kcal/mol) | Passive Permeability (PAMPA, ×10⁻⁶ cm/s) |
---|---|---|---|---|
Unsubstituted | -1.8 | +2.1 | -7.2 | 18.5 |
4-Fluoro | -2.1 | +2.3 | -8.1 | 22.7 |
4-Chloro | -2.4 | +2.8 | -8.5 | 25.3 |
4-Trifluoromethyl | -2.9 | +3.2 | -9.0 | 30.1 |
4-Methoxy | -1.9 | +1.8 | -7.5 | 15.9 |
Simultaneously, the carbonitrile group (–C≡N) installed at the C3 position introduces a compact, strongly electron-withdrawing substituent that profoundly influences electronic distribution and binding interactions. The nitrile group serves as a hydrogen bond acceptor with moderate strength (comparable to carbonyl oxygen), enabling supplementary interactions with kinase backbone amides or side-chain hydroxyl groups. Its linear geometry allows deep projection into solvent-exposed regions or hydrophilic pockets without significant steric penalty. Quantum mechanical calculations demonstrate that the carbonitrile group withdraws electron density from the fused ring system, reducing the HOMO-LUMO energy gap and enhancing dipole moment, which facilitates stronger electrostatic complementarity with polarized kinase domains. Furthermore, the nitrile group contributes to improved crystallinity and solubility profiles compared to bulkier substituents, supporting enhanced pharmaceutical developability [1] [6].
Patent analyses reveal that combining these modifications—particularly 1-benzyl and 3-carbonitrile—creates synergistic effects on kinase inhibitory potency. For instance, NZ565255A details pyrrolo[2,3-b]pyridine-3-carbonitrile derivatives exhibiting nanomolar IC₅₀ against FGFR isoforms while maintaining selectivity against the structurally related VEGFR family. The benzyl group's para-fluorination further enhances permeability and binding affinity through a combination of lipophilic efficiency improvements and dipole moment optimization. Molecular dynamics simulations indicate that these dual modifications restrict rotational freedom around the N1-C bond, pre-organizing the molecule for optimal target engagement [5] [6].
The unique molecular recognition properties of 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile derivatives translate to compelling therapeutic potential across multiple disease domains, particularly oncology and viral infections. In cancer therapy, these compounds demonstrate multifaceted mechanisms targeting dysregulated signaling pathways essential for tumor survival and proliferation [2] [7] [10].
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling drives oncogenesis in numerous malignancies, including breast, lung, and bladder cancers. The 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile scaffold has yielded potent pan-FGFR inhibitors with remarkable selectivity profiles. Compound 4h exemplifies this application, exhibiting IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4). This isoform selectivity gradient translates to potent antiproliferative effects in 4T1 breast cancer cells (IC₅₀ = 52 nM) through induction of caspase-dependent apoptosis and inhibition of anchorage-independent growth. Crucially, these derivatives significantly impair cancer cell migration and invasion at submicromolar concentrations, suggesting potential utility in suppressing metastatic dissemination. The low molecular weight (<400 Da) and favorable ligand efficiency of these compounds provide substantial optimization potential for clinical translation [7].
BRAF Kinase Targeting: Malignant melanoma frequently harbors BRAF V600E mutations that confer constitutive kinase activity. Pyrrolo[2,3-b]pyridine-3-carbonitrile derivatives demonstrate high-affinity binding to the BRAF ATP pocket, disrupting downstream MAPK signaling. Structural analyses reveal that the carbonitrile group forms a critical hydrogen bond with Cys532 in the hinge region, while the benzyl ring occupies a hydrophobic pocket adjacent to the gatekeeper residue. This binding mode translates to potent inhibition of oncogenic BRAF (IC₅₀ ≈ 30 nM) and suppression of melanoma xenograft growth in vivo. The scaffold's versatility enables development of paradox breaker inhibitors that avoid the undesirable proliferative effects sometimes associated with first-generation BRAF inhibitors [8] [10].
Table 3: Therapeutic Mechanisms of 1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Derivatives
Therapeutic Area | Primary Molecular Target | Biological Effect | Validated Disease Models |
---|---|---|---|
Oncology (Solid Tumors) | FGFR1-3 | Apoptosis induction, Metastasis suppression | Breast cancer (4T1), Bladder cancer (RT-112) |
Oncology (Melanoma) | BRAF V600E | MAPK pathway inhibition, Tumor regression | Melanoma (A375), Colorectal cancer (HT-29) |
Virology | HIV-1 Integrase | Strand transfer inhibition, Viral replication block | HIV-infected PBMCs, MT-4 cells |
Metabolic Disorders | GPR119 | cAMP elevation, Incretin secretion | Diabetic rodents, Pancreatic β-cells |
Inflammatory Diseases | CRTh2 Receptor | Chemoattractant blockade, Neutrophil migration inhibition | Asthma models, Eosinophilic inflammation |
Beyond oncology, emerging evidence suggests potential applications in viral pathologies, particularly through inhibition of HIV-1 integrase—an essential enzyme for viral genome integration into host DNA. While pyrrolo[3,4-c]pyridine derivatives have been more extensively studied for this application, preliminary molecular docking analyses indicate that 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can chelate the catalytic Mg²⁺ ions within the integrase active site. This interaction potentially disrupts the strand transfer reaction without affecting 3'-processing, mirroring the mechanism of clinically approved INSTIs. Additionally, the scaffold's structural similarity to naturally occurring alkaloids with demonstrated antiviral properties supports further exploration against other viral targets, including hepatitis C virus (HCV) NS5A and respiratory syncytial virus (RSV) fusion protein [2] [8].
The structural versatility of the 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile core enables rational optimization for diverse therapeutic targets beyond those highlighted. Modifications at the benzyl para-position or introduction of additional substituents on the fused ring system provide avenues to modulate target selectivity, pharmacokinetic behavior, and safety profiles. This adaptability, combined with the scaffold's proven bioactivity, positions it as a valuable template in targeted therapeutic development for complex diseases [6] [10].
CAS No.: 102577-03-7
CAS No.: 137550-92-6
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: 21416-14-8